Bis(4-nitrophenyl) ethylphosphonate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
38873-94-8 |
|---|---|
Molecular Formula |
C14H13N2O7P |
Molecular Weight |
352.24 g/mol |
IUPAC Name |
1-[ethyl-(4-nitrophenoxy)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C14H13N2O7P/c1-2-24(21,22-13-7-3-11(4-8-13)15(17)18)23-14-9-5-12(6-10-14)16(19)20/h3-10H,2H2,1H3 |
InChI Key |
LLJRTKIPFNENLF-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies
Direct Synthesis of Bis(4-nitrophenyl) Ethylphosphonate
The direct synthesis of this compound typically involves the esterification of a suitable phosphorus-containing starting material with 4-nitrophenol (B140041). This approach is a fundamental method for creating the diaryl phosphonate (B1237965) structure.
Established Reaction Pathways for Phosphonate Esterification
The formation of phosphonate esters can be accomplished through several established methods. A common approach involves the reaction of a phosphonic dichloride with an alcohol or phenol (B47542) in the presence of a base to neutralize the hydrogen chloride byproduct. In the context of this compound, this would entail the reaction of ethylphosphonic dichloride with two equivalents of 4-nitrophenol.
Another significant pathway is the Atherton-Todd reaction, which converts dialkyl phosphites into dialkyl chlorophosphates in the presence of carbon tetrachloride and a base. tandfonline.comeurekaselect.com These reactive intermediates can then react with alcohols or amines to form the corresponding phosphates or phosphoramidates. tandfonline.comeurekaselect.com This reaction can be adapted for the synthesis of phosphonates by reacting a dialkyl phosphite (B83602) with an alcohol in the presence of a base and a chlorinating agent. researchgate.net
The general reaction conditions for phosphonate esterification often require careful control of temperature and stoichiometry to maximize yield and minimize side products. The choice of solvent is also crucial and can influence the reaction rate and product purity.
Optimization of Reaction Conditions for Yield and Purity
The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of catalyst, solvent, temperature, and reaction time. For the synthesis of related diaryl phosphonates, various conditions have been explored to enhance efficiency.
| Parameter | Condition | Rationale |
| Catalyst | Lewis acids (e.g., NiCl₂) | Can facilitate the Michaelis-Arbuzov reaction with aryl halides. nih.gov |
| Base | Triethylamine (B128534), Pyridine | Used to neutralize acidic byproducts in reactions involving phosphonic dichlorides or in the Atherton-Todd reaction. tandfonline.com |
| Solvent | Dichloromethane, Toluene, Acetonitrile | The choice of solvent can affect the solubility of reactants and the reaction temperature. |
| Temperature | 0°C to reflux | The optimal temperature depends on the specific reaction pathway and the reactivity of the substrates. |
| Reactant Ratio | Stoichiometric or slight excess of one reactant | Precise control of reactant ratios is essential to avoid the formation of undesired mono- or tri-substituted products. |
This table presents a summary of general conditions that can be adapted and optimized for the synthesis of this compound based on established methods for similar compounds.
Exploration of Alternative Synthetic Routes
Beyond direct esterification, several alternative strategies can be employed for the synthesis of this compound. These include adaptations of classic name reactions and the development of catalyst-free methods.
Michaelis-Arbuzov Reaction Adaptations for Nitrophenyl Phosphonates
The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates, typically involving the reaction of a trialkyl phosphite with an alkyl halide. wikipedia.orgresearchgate.net While the classical reaction does not readily occur with aryl halides, modifications have been developed to facilitate this transformation. nih.gov Notably, the presence of electron-withdrawing groups on the aromatic ring, such as the nitro group in 4-nitro-iodobenzene, can activate the aryl halide towards nucleophilic attack by the phosphite, potentially enabling the reaction to proceed even without a catalyst. nih.gov
A plausible route to this compound could involve the reaction of triethyl phosphite with two equivalents of an activated 4-nitrophenyl halide.
| Reactants | Catalyst | Conditions | Product | Reference |
| Trialkyl phosphite + Aryl halide (with electron-withdrawing groups) | None or Lewis Acid (e.g., NiCl₂) | Heating | Diaryl alkylphosphonate | nih.gov |
| Triethyl phosphite + 4-Bromo-1-iodobenzene | Not specified | Not specified | Diethyl (4-bromophenyl)phosphonate | nih.gov |
| Triethyl phosphite + 4-Trifluoromethyl-1-iodobenzene | Not specified | Not specified | Diethyl (4-trifluoromethylphenyl)phosphonate | nih.gov |
This table illustrates examples of Michaelis-Arbuzov reactions involving aryl halides, suggesting a viable pathway for the synthesis of the target compound.
Transesterification Processes Involving Phosphonate Precursors
Transesterification offers another synthetic avenue, where an existing phosphonate ester is reacted with an alcohol or phenol to exchange the ester groups. nih.gov For the synthesis of this compound, a precursor such as diethyl ethylphosphonate could be reacted with two equivalents of 4-nitrophenol. google.com This reaction is often catalyzed by an acid or a base and may require elevated temperatures to proceed to completion. The use of an excess of the phenol can help drive the equilibrium towards the desired product.
| Phosphonate Precursor | Alcohol/Phenol | Catalyst | Conditions | Product | Reference |
| Diethyl ethylphosphonate | 4-Nitrophenol | Acid or Base | Heating | This compound | Inferred from nih.govgoogle.com |
| Pinacol phosphonates | Methanol | Acid | Not specified | Phosphonic acid monomethyl esters | nih.gov |
This table provides a conceptual framework for the transesterification approach towards the synthesis of this compound.
Catalyst-Free Approaches in Phosphonate Synthesis
In recent years, there has been a growing interest in developing catalyst-free synthetic methods to improve the environmental footprint of chemical processes. researchgate.netacs.org For phosphonate synthesis, catalyst-free approaches often rely on thermal or photochemical activation. acs.org A catalyst-free multicomponent reaction involving a dialkyl phosphite, an aldehyde, and an amine (Kabachnik-Fields reaction) is a well-established method for synthesizing α-aminophosphonates. While not directly applicable to the target molecule, it highlights the potential of catalyst-free strategies in organophosphorus chemistry. The synthesis of certain phosphonates has also been achieved in water without the need for a catalyst, showcasing a green chemistry approach. tandfonline.com
| Reaction Type | Reactants | Conditions | Product Type | Reference |
| Multicomponent Reaction | Dialkyl acetylenedicarboxylate, 4-hydroxycoumarin, trimethyl or triphenyl phosphite | Water, ambient temperature | Functionalized phosphonates | tandfonline.com |
| Photochemical Hydrophosphination | Bis(trimethylsilyl)phosphonite, Alkenes | UV irradiation | H-phosphinates, phosphonates | acs.org |
This table summarizes examples of catalyst-free phosphonate synthesis, suggesting potential avenues for the development of a catalyst-free route to this compound.
Green Chemistry Principles in Phosphonate Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netresearchgate.net For phosphonate synthesis, this translates into developing cleaner reaction protocols that are safer, more efficient, and environmentally benign. researchgate.net
A primary goal of green chemistry is to minimize or eliminate the use of volatile and toxic organic solvents. Research has demonstrated the feasibility of conducting phosphonate syntheses under solvent-free conditions or in environmentally benign media like water.
Solvent-free, or neat, reactions offer significant advantages, including reduced waste, lower costs, operational simplicity, and often, accelerated reaction rates. For instance, the Pudovik reaction, a key method for synthesizing α-aminophosphonates, has been successfully performed under microwave-assisted, solvent-free conditions. nih.gov Similarly, a metal- and solvent-free protocol for synthesizing phosphonothioates involves heating substrates at 50°C for as little as 5-10 minutes, achieving nearly quantitative yields. documentsdelivered.commdpi.com Such methods not only prevent pollution at its source but also simplify product purification. documentsdelivered.com
Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. It can facilitate reactions through its unique properties, such as high polarity and hydrogen-bonding capacity. nih.gov A Pd-catalyzed Michaelis-Arbuzov reaction for preparing aryl phosphonates has been developed to proceed in the presence of water, which mediates a key phosphonium (B103445) intermediate rearrangement, allowing for mild reaction conditions. organic-chemistry.org
Below is a table summarizing various solvent-free and green solvent approaches for the synthesis of different phosphonates.
Table 1: Examples of Solvent-Free and Environmentally Benign Phosphonate Synthesis
| Phosphonate Type | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| α-Aryl-α-aminophosphonates | Imines, Dialkyl phosphites | Microwave, Solvent-free, 80-100°C, 30 min | 87-99% | nih.gov |
| Phosphonothioates | Diaryl disulfides, Dialkylphosphites | Solvent-free, 50°C, 10 min | ~97% | mdpi.com |
| α-Hydroxy-benzylphosphonates | Benzaldehyde derivatives, Dialkyl phosphites | Acetone (minimum), 5% Triethylamine, Reflux | High (precipitates on cooling) | nih.gov |
Introduced by Barry Trost, atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful. nih.gov
The classical Michaelis-Arbuzov reaction, a cornerstone of phosphonate synthesis, involves the reaction of a trialkyl phosphite with an alkyl halide to form a dialkyl alkylphosphonate. wikipedia.orgresearchgate.net While versatile, its atom economy can be suboptimal as one alkyl group from the phosphite is lost as a byproduct alkyl halide. nih.govwikipedia.org
% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100
Modern synthetic strategies aim to improve the atom economy of C-P bond formation. Catalytic approaches are particularly effective in this regard. For example, reactions that construct the phosphonate framework through addition mechanisms, like the hydrophosphonylation of alkenes or alkynes, can achieve 100% atom economy in theory. The development of catalytic variants of the Michaelis-Arbuzov reaction that can use alcohols instead of alkyl halides represents a greener alternative, producing water as the only byproduct. nih.gov
Reducing waste is also achieved by designing processes that are highly selective, avoiding the formation of side products that require separation and disposal. The use of efficient catalysts can significantly enhance chemo-, regio-, and stereoselectivity. nih.gov
Advanced Synthetic Techniques
To overcome the limitations of traditional synthetic methods, such as harsh reaction conditions and long reaction times, advanced techniques utilizing catalysis and alternative energy sources have been developed for phosphonate synthesis.
Catalysis is fundamental to modern organic synthesis, enabling reactions to proceed under milder conditions with greater efficiency and selectivity. Various catalytic systems have been applied to phosphonate synthesis.
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-P bond formation. The Hirao reaction, a Pd-catalyzed cross-coupling of H-phosphonates with aryl halides, is a powerful tool for synthesizing aryl phosphonates. Microwave-assisted, Pd-catalyzed cross-coupling of H-phosphonate diesters with aryl and vinyl halides can be achieved in under 10 minutes with quantitative yields. organic-chemistry.org
Nickel and Copper Catalysis: Less expensive metals like nickel and copper are attractive alternatives to palladium. Nickel-catalyzed phosphorylation allows for the coupling of phenyl pivalates with H-phosphoryl compounds. organic-chemistry.org Copper catalysts have been used for the aerobic oxidative phosphorylation of aryl acrylic acids to yield β-ketophosphonates. organic-chemistry.org
Lewis Acid Catalysis: Lewis acids can promote various phosphonate syntheses. A Lewis acid-mediated Michaelis-Arbuzov reaction allows for the preparation of arylmethyl phosphonate esters at room temperature from arylmethyl halides and triethyl phosphite. organic-chemistry.org The reaction of methylphosphonic dichloride with phenols can be catalyzed by anhydrous magnesium chloride to form aryl methylphosphonochloridates, key intermediates for compounds like 4-nitrophenyl methyl β-ketophosphonate esters. researchgate.net
Table 2: Overview of Catalytic Methods in Phosphonate Synthesis
| Reaction Type | Catalyst | Substrates | Product Type | Reference |
|---|---|---|---|---|
| Cross-Coupling | Pd(PPh₃)₄ | H-phosphonate diesters, Aryl/Vinyl halides | Aryl/Vinyl phosphonates | organic-chemistry.org |
| Cross-Coupling | Nickel-based | Phenyl pivalates, H-phosphoryl compounds | Aryl phosphonates/phosphine (B1218219) oxides | organic-chemistry.org |
| Michaelis-Arbuzov | Lewis Acid (e.g., MgCl₂) | Arylmethyl halides, Triethyl phosphite | Arylmethyl phosphonates | organic-chemistry.org |
The use of non-conventional energy sources like ultrasound and microwaves has revolutionized chemical synthesis by dramatically reducing reaction times, increasing yields, and often enabling reactions that are difficult under conventional heating. youtube.com
Microwave-Assisted Synthesis (MAOS): Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to spectacular rate enhancements. youtube.comresearchgate.net The Kabachnik-Fields reaction to produce α-aminophosphonates, for example, can be completed in just 10 minutes at 80°C using microwave assistance, even without a catalyst. nih.gov This method is noted for its simple work-up, as the product often precipitates from the reaction medium upon cooling. nih.gov The synthesis of various α-aryl-α-aminophosphonates and phosphine oxides has also been achieved efficiently using microwave-assisted, solvent-free methods. nih.gov
Ultrasound-Assisted Synthesis (Sonochemistry): Ultrasound facilitates chemical reactions through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates. nih.gov Sonochemistry has been successfully applied to the synthesis of α-aminophosphonates, where reactions show enhanced rates and yields under mild conditions. nih.govthieme-connect.com This technique is considered an environmentally sustainable approach for promoting multicomponent reactions. researchgate.net
Table 3: Application of Advanced Energy Sources in Phosphonate Synthesis
| Technique | Reaction | Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|
| Microwave | Kabachnik-Fields | Ethanol, 80°C | 10 min | 65-89% | nih.gov |
| Microwave | Pudovik Reaction | Solvent-free, 100°C | 30 min | 99% (conv.) | nih.gov |
Structural Elucidation and Spectroscopic Characterization
Spectroscopic Analysis of Bis(4-nitrophenyl) Ethylphosphonate
Spectroscopic analysis is fundamental to the characterization of this compound, offering insights into its electronic and molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)
NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the hydrogen, carbon, and phosphorus atoms within the molecule.
¹³C NMR: Similar to ¹H NMR, direct ¹³C NMR data for the title compound is not available. However, the ¹³C NMR spectrum of the related Bis(4-nitrophenyl) sulfane in DMSO-d6 displays signals at δ 146.7, 142.2, 131.3, and 124.8 ppm. rsc.org For this compound, one would anticipate signals for the two carbons of the ethyl group, alongside the characteristic aromatic carbon signals of the 4-nitrophenyl moieties.
³¹P NMR: The ³¹P NMR spectrum is crucial for characterizing organophosphorus compounds. The chemical shift provides information about the electronic environment of the phosphorus atom. The typical range for phosphonates is broad, but specific data for this compound is not present in the search results. organicchemistrydata.org
A summary of expected and observed NMR data for related compounds is presented in Table 1.
| Nucleus | Compound | Solvent | Chemical Shifts (δ, ppm) |
| ¹H NMR | Bis(4-nitrophenyl) sulfane | DMSO-d6 | 8.25 (dd, J = 8.4, 1.6 Hz, 4H), 7.64 (dd, J = 8.4, 2.0 Hz, 4H) rsc.org |
| ¹³C NMR | Bis(4-nitrophenyl) sulfane | DMSO-d6 | 146.7, 142.2, 131.3, 124.8 rsc.org |
| ³¹P NMR | General Phosphonates | - | Broad range, specific data not available organicchemistrydata.org |
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key absorption bands are expected for the P=O, P-O-C, and C-N bonds, as well as the aromatic C-H and C=C bonds of the nitrophenyl groups.
While a specific FTIR spectrum for this compound is not provided, the spectrum of a related compound, 4-nitrophenyl-4'-nitrobenzoate, shows strong stretching absorptions for the ester C=O at 1752 cm⁻¹ and C-O at 1195 cm⁻¹, with symmetric and asymmetric stretching vibrations of the nitro groups at 1523 cm⁻¹ and 1343 cm⁻¹, respectively. researchgate.net The IR spectrum of Bis(4-nitrophenyl)phosphoric acid, recorded as a solid split mull, also shows characteristic peaks, although some contamination was noted around 1750 cm⁻¹. nist.gov
A summary of key FTIR absorption bands for related compounds is provided in Table 2.
| Functional Group | Compound | Wavenumber (cm⁻¹) |
| C=O (ester) | 4-nitrophenyl-4'-nitrobenzoate | 1752 researchgate.net |
| NO₂ (asymmetric stretch) | 4-nitrophenyl-4'-nitrobenzoate | 1523 researchgate.net |
| NO₂ (symmetric stretch) | 4-nitrophenyl-4'-nitrobenzoate | 1343 researchgate.net |
| C-O (ester) | 4-nitrophenyl-4'-nitrobenzoate | 1195 researchgate.net |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS-MS)
Mass spectrometry provides information on the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.
MS: The molecular weight of this compound is 324.185 g/mol (monoisotopic mass). chemspider.com The mass spectrum of the related compound Bis(4-nitrophenyl) sulfane shows a molecular ion peak (M+) at m/z 276. rsc.org For this compound, the molecular ion peak would be expected around m/z 324.
MS-MS: Tandem mass spectrometry (MS-MS) of Bis(4-nitrophenyl)phosphate, a closely related compound, reveals fragmentation patterns that help in structural confirmation. With a precursor ion [M-H]⁻ at m/z 339, major fragment ions are observed. nih.gov For this compound, MS-MS analysis would be expected to show characteristic losses of the ethyl group and the nitrophenyl moieties.
A summary of mass spectrometry data for related compounds is presented in Table 3.
| Technique | Compound | Precursor Ion (m/z) | Major Fragment Ions (m/z) |
| MS | Bis(4--nitrophenyl) sulfane | - | 276 (M+), 275 (M-1), 155, 123 rsc.org |
| MS-MS | Bis(4-nitrophenyl)phosphate | [M-H]⁻ at 339 | 339.2, 186.9, 178.0 nih.gov |
Crystallographic Studies of Related Nitrophenyl Phosphonates
While specific crystallographic data for this compound is not available in the search results, studies on related nitrophenyl phosphonates and phosphates provide valuable structural insights. For instance, the crystal structures of 4-nitrophenyl phosphoric acid and its potassium salts have been determined by X-ray diffraction. rsc.orgresearchgate.net These studies reveal details about the coordination of the phosphate (B84403) and nitro groups. rsc.orgresearchgate.net In the solid state, 4-nitrophenyl phosphoric acid molecules form one-dimensional chains through hydrogen bonding between the phosphate groups. rsc.orgresearchgate.net
Similarly, crystallographic studies of phosphonate-based inhibitors complexed with enzymes have provided information on their binding modes and conformations. nih.gov These studies on related compounds suggest that the nitrophenyl groups in this compound would likely adopt specific orientations influenced by intermolecular interactions in the solid state.
Purity Assessment and Chromatographic Methodologies
The purity of this compound is typically assessed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a common method for determining the purity of related compounds like Bis(4-nitrophenyl) carbonate, which has been reported with a purity of ≥97.0% by HPLC. vwr.comgoogle.com
Column chromatography has also been employed for the purification and isolation of related compounds. For example, a chromatographic procedure was used to isolate and characterize carboxylesterases from rat liver that were labeled with a radiolabeled analog of bis-p-nitrophenylphosphate. nih.gov This indicates that chromatographic methods are effective for the separation and analysis of such compounds.
Computational Chemistry and Molecular Modeling Studies
Theoretical Predictions of Molecular Geometry and Conformational Space
The initial step in the computational analysis of Bis(4-nitrophenyl) ethylphosphonate involves the determination of its three-dimensional structure and the exploration of its conformational landscape. This is crucial as the molecule's shape and flexibility are intrinsically linked to its physical properties and biological activity.
Theoretical predictions of the molecular geometry would begin with an initial structure built from standard bond lengths and angles. This structure would then be optimized using computational chemistry methods to find the lowest energy arrangement of the atoms. A key aspect of this process is the exploration of the molecule's conformational space, which arises from the rotation around single bonds. For this compound, the critical rotatable bonds are those connecting the phosphorus atom to the oxygen atoms of the nitrophenyl groups and the bond of the ethyl group.
A systematic conformational search or molecular dynamics simulations at various temperatures would be employed to identify different low-energy conformers. The relative energies of these conformers would be calculated to determine their population distribution at a given temperature according to the Boltzmann distribution. This analysis provides a detailed picture of the molecule's flexibility and the preferred shapes it adopts.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic properties and reactivity of a molecule.
Electronic Structure and Bonding Analysis
An in-depth analysis of the electronic structure of this compound would be performed using methods like Density Functional Theory (DFT) or ab initio calculations. These calculations would yield the molecular orbitals and their energy levels, providing insights into the molecule's electronic stability and reactivity.
The distribution of electron density would be analyzed to identify regions that are electron-rich or electron-deficient. This is particularly relevant for understanding intermolecular interactions. Furthermore, various bonding analysis techniques, such as Natural Bond Orbital (NBO) analysis, would be used to quantify the nature of the chemical bonds (e.g., ionic vs. covalent character) and to study delocalization of electrons within the molecule, particularly in the nitrophenyl rings.
Prediction of Reactivity and Transition States
Quantum chemical calculations are powerful tools for predicting the reactivity of a molecule. For this compound, this could involve modeling its hydrolysis or its reaction with a nucleophile. Reactivity indices, derived from the electronic structure, can identify the most likely sites for electrophilic or nucleophilic attack.
To study a specific reaction, the potential energy surface would be explored to locate the transition state—the highest energy point along the reaction pathway. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. The geometry of the transition state provides a snapshot of the molecular arrangement at the peak of the reaction, offering crucial mechanistic details.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a time-resolved view of a molecule's behavior, offering insights that are complementary to the static picture provided by quantum chemical calculations.
Solvent Effects on Molecular Behavior
The behavior of this compound in a biological environment is significantly influenced by the surrounding solvent, typically water. MD simulations can explicitly model the interactions between the solute and solvent molecules.
Simulations would be run by placing the this compound molecule in a box of solvent molecules and calculating the forces between all atoms over time using a force field. This allows for the study of how the solvent affects the conformational preferences of the molecule and how it influences its dynamics. The radial distribution function can be calculated to understand the structuring of solvent molecules around different parts of the solute. Such simulations can reveal, for instance, the formation of hydrogen bonds between the nitro groups and water molecules. nih.gov
Ligand-Enzyme Interaction Modeling (Focus on Mechanistic Insight)
Given that organophosphonates can act as enzyme inhibitors, MD simulations are a critical tool for understanding how this compound might interact with a target enzyme. This involves creating a model of the enzyme-ligand complex, often based on an experimental structure or a docking prediction.
Long-timescale MD simulations of the complex can reveal the key interactions that stabilize the binding of the ligand in the enzyme's active site. This includes identifying specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Furthermore, advanced techniques like steered MD or metadynamics can be used to simulate the process of the ligand binding to or unbinding from the enzyme, providing mechanistic insights into the inhibition process. These simulations can also shed light on how the enzyme's flexibility and the presence of water molecules in the active site contribute to the interaction.
Chemical Reactivity and Mechanistic Investigations
Hydrolytic Stability and Degradation Kinetics
The study of the hydrolytic stability of bis(4-nitrophenyl) ethylphosphonate, a phosphonate (B1237965) ester, is crucial for understanding its environmental persistence and designing effective degradation strategies. wikipedia.orgsofw.com The hydrolysis of these esters can proceed through various pathways, influenced by factors such as pH, temperature, and the presence of catalysts. nih.gov
Abiotic Hydrolysis Pathways in Aqueous Media
Phosphonate esters like this compound are susceptible to hydrolysis under both acidic and basic conditions. wikipedia.org The process typically involves the cleavage of the P-O bond. nih.gov In aqueous media, the reaction is influenced by the pH of the solution. nih.gov The hydrolysis of phosphonates generally occurs in two consecutive steps due to the presence of two ester groups. nih.gov
Under acidic conditions, the hydrolysis of phosphonate esters is a widely used method for preparing phosphonic acids. nih.gov The reaction often employs aqueous solutions of hydrochloric acid. nih.gov Studies on similar compounds, such as methyl dialkylphosphinates, have shown that polar and steric effects have a minimal influence on acid-catalyzed hydrolysis compared to base-catalyzed hydrolysis. nih.gov The mechanism can vary, with the AAc2 (water involved, P-O bond cleavage) and AAl1 (water not involved in the rate-determining step, C-O bond cleavage) being the major routes. nih.gov
Base-catalyzed hydrolysis is also a common pathway for the degradation of phosphonate esters. nih.gov The rate of alkaline hydrolysis can be significantly faster than acidic hydrolysis, as seen in the case of methyl versus isopropyl esters of some phosphonates. nih.gov
Metal-Ion Catalyzed Hydrolysis Mechanisms
Metal ions can significantly catalyze the hydrolysis of phosphonate and phosphate (B84403) esters. nih.govfrontiersin.org The catalytic activity of metal ions is attributed to several key roles they play in the reaction mechanism: Lewis acid activation of the substrate, generation of a nucleophile, and stabilization of the transition state. frontiersin.org
For instance, complexes of metal ions like Zn(II) with ligands such as cyclen have been shown to be effective catalysts for the hydrolysis of bis(4-nitrophenyl) phosphate (BNPP), a model compound for phosphodiesters. frontiersin.org In these systems, the metal ion can coordinate to a phosphoryl oxygen atom, activating the P-O bond for nucleophilic attack. frontiersin.org The attacking nucleophile can be a hydroxide (B78521) ion coordinated to the same metal ion or a water molecule from the solvent. nih.govfrontiersin.org
Studies using different metal ions have revealed variations in the transition state of the hydrolysis reaction. For example, the hydrolysis of ethyl p-nitrophenyl phosphate catalyzed by Co(III)-cyclen suggests a transition state where the P-O bond is approximately 50% broken. nih.gov In contrast, catalysis by Zn(II)-cyclen points to an earlier transition state. nih.gov Lanthanide ions like Eu(III) have also been shown to catalyze the hydrolysis of p-nitrophenyl phosphate, with evidence suggesting a late transition state or direct interaction of the metal ion with the nitro group of the leaving group. nih.gov The catalytic activity of alkali metal ions in the hydrolysis of BNPP has also been observed, with the activity decreasing in the order Li+ > Na+ > K+ > Rb+ > Cs+. nih.gov
Micellar Catalysis of Hydrolysis Using Bis(nitrophenyl) Substrates
Micelles, which are aggregates of surfactant molecules, can significantly influence the rate of chemical reactions, including the hydrolysis of esters. rsc.orgacs.org This phenomenon, known as micellar catalysis, arises from the partitioning of reactants between the bulk aqueous phase and the micellar pseudophase. rsc.org The concentration of reactants within the micelles and the unique microenvironment of the micellar core can lead to substantial rate enhancements. rsc.orgacs.org
In the case of the hydrolysis of bis(nitrophenyl) substrates, cationic micelles, such as those formed by cetylpyridinium (B1207926) bromide (CPB), can accelerate the reaction. rsc.org The positively charged micellar surface attracts and concentrates hydroxide ions, while the hydrophobic substrate is solubilized in the micellar core. rsc.org The presence of long-chain amines in mixed micelles with CPB can further enhance the catalytic effect through a general base mechanism. rsc.org
The efficiency of micellar catalysis can be analyzed using a pseudophase model, which considers the rate constants in both the aqueous and micellar phases, as well as the binding constant of the substrate to the micelles. rsc.org Studies on the hydrolysis of O,O-(bis-p-nitrophenyl)-methylphosphonate in the presence of CPB and long-chain amines have shown that the catalytic efficiency is influenced by the hydrophobicity of the amine. rsc.org
| Catalyst System | Substrate | Key Findings | Reference |
| Cetylpyridinium bromide (CPB) and long-chain amines | O,O-(bis-p-nitrophenyl)-methylphosphonate | Mixed micelles enhance hydrolysis rate through concentration of reactants and general base catalysis. | rsc.org |
| Schiff base Mn(III) complexes and Gemini surfactant | Bis(p-nitrophenyl) phosphate (BNPP) | Significant rate enhancement observed in Gemini micellar medium compared to traditional surfactants. | ias.ac.in |
| β-cyclodextrin | Bis(4-nitrophenyl)phosphate | Catalyzes the hydrolysis reaction. | researchgate.net |
Nucleophilic Substitution Reactions at the Phosphorus Center
Nucleophilic substitution at a tetrahedral phosphorus atom is a fundamental reaction in organophosphorus chemistry. ttu.eesapub.org These reactions can proceed through different mechanisms, primarily the concerted SN2(P) mechanism or a stepwise addition-elimination (A-E) mechanism involving a pentacoordinate intermediate. sapub.orgmdpi.com The preferred pathway is influenced by the nature of the nucleophile, the leaving group, and the substituents on the phosphorus atom. ttu.ee
Reactivity of Alpha-Nucleophiles with Ethylphosphonate Esters
Alpha-nucleophiles are characterized by the presence of an atom with a lone pair of electrons adjacent to the nucleophilic center, which often results in enhanced reactivity, a phenomenon known as the alpha effect. wikipedia.org The reactions of alpha-nucleophiles with phosphate and phosphonate esters have been a subject of significant interest. semanticscholar.org
Studies on the reactions of various alpha-effect nucleophiles with phosphate diesters have shown substantial rate enhancements compared to non-alpha-effect nucleophiles. semanticscholar.org For example, the hydroperoxide anion exhibits a significant alpha effect in its reaction with 2,4-dinitrophenyl ethyl phosphate. semanticscholar.org The reactivity of these nucleophiles often follows a Brønsted-type correlation, where the rate constant is related to the basicity of the nucleophile. semanticscholar.orgnih.gov However, the alpha effect leads to a deviation from this relationship, with alpha-nucleophiles being more reactive than predicted by their basicity alone. wikipedia.org The magnitude of the alpha effect can be influenced by factors such as the nature of the solvent and the structure of the substrate. semanticscholar.org
Kinetic and Thermodynamic Studies of Nucleophilic Attack
Kinetic and thermodynamic studies provide valuable insights into the mechanism of nucleophilic substitution at the phosphorus center. sapub.orgnih.gov The mechanism can range from a fully concerted process with a single transition state to a stepwise process involving a stable pentacoordinate intermediate. sapub.org
For reactions proceeding through a concerted SN2(P) mechanism, the reaction occurs with an inversion of configuration at the phosphorus atom. mdpi.com This is analogous to the SN2 reaction at a carbon center. ttu.ee
| Nucleophile Type | Substrate Type | Key Mechanistic Features | Reference |
| Alpha-nucleophiles | Phosphate diesters | Enhanced reactivity (alpha effect), Brønsted-type correlation with deviations. | wikipedia.orgsemanticscholar.org |
| Various nucleophiles | Thiophosphoryl chlorides and bromides | Kinetically controlled, likely SN2(P) mechanism with inversion of configuration. | mdpi.com |
| Various nucleophiles | Thiophosphoryl fluorides | Thermodynamically controlled, addition-elimination (A-E) mechanism with a pentacoordinate intermediate. | mdpi.com |
Role as a Phosphoryl Transfer Reagent
This compound serves as a precursor in the synthesis of monoester phosphonates, which are valuable tools in mechanistic studies of phosphoryl transfer reactions. The diester itself can act as a phosphorylating agent, transferring the ethylphosphonyl group to a nucleophile. This reactivity is largely attributed to the presence of two 4-nitrophenyl groups, which are excellent leaving groups due to the electron-withdrawing nature of the nitro group, stabilizing the resulting phenolate (B1203915) anion.
The synthesis of the monoester, ethyl 4-nitrophenyl phosphonate (ENP), involves the initial formation of this compound from the reaction of ethylphosphonic acid dichloride with 4-nitrophenol (B140041). The subsequent controlled alkaline hydrolysis of the diester yields the monoester. electronicsandbooks.com This synthetic route underscores the reactivity of the diester towards nucleophiles, in this case, the hydroxide ion.
While detailed kinetic studies specifically on the phosphoryl transfer reactions of this compound are not extensively documented in publicly available literature, the reactivity of its derivatives and analogous compounds provides significant insights. For instance, the reactivity of the corresponding monoester, ENP, has been compared to its phosphate counterpart, 4-nitrophenyl phosphate (MNP). These studies reveal that reactions with various nucleophiles exhibit characteristics consistent with an SN2-type mechanism at the phosphorus center (SN2-P). electronicsandbooks.com This suggests that the reaction proceeds through a concerted or stepwise pathway involving a pentacoordinate intermediate or transition state.
The table below summarizes the key reactants and products in the synthesis and a primary reaction of this compound, illustrating its role as a phosphoryl transfer agent.
| Reactant(s) | Reagent/Condition | Product(s) | Reaction Type |
| Ethylphosphonic acid dichloride, 4-Nitrophenol | Base | This compound | Phosphonylation |
| This compound | Alkaline Hydrolysis | Ethyl 4-nitrophenyl phosphonate, 4-Nitrophenol | Nucleophilic Substitution (Phosphoryl Transfer) |
Elucidation of Reaction Pathway Intermediates
The elucidation of reaction pathway intermediates for phosphoryl transfer reactions involving phosphonates like this compound is crucial for understanding their mechanisms. Based on studies of related phosphate and phosphonate esters, the reaction with a nucleophile (Nu-) is proposed to proceed through a trigonal bipyramidal intermediate or transition state.
The generally accepted mechanism for nucleophilic substitution at a phosphorus center involves the formation of a pentacoordinate species. In the case of this compound, the attack of a nucleophile on the phosphorus atom would lead to a trigonal bipyramidal intermediate. In this intermediate, the incoming nucleophile and the leaving group (one of the 4-nitrophenoxy groups) would ideally occupy the apical positions, as this arrangement facilitates the inversion of configuration at the phosphorus center, characteristic of an SN2-P mechanism.
Environmental Fate and Chemical Degradation Pathways
Abiotic Degradation Processes in Environmental Matrices
Abiotic degradation involves the chemical transformation of a compound without the involvement of biological organisms. For Bis(4-nitrophenyl) ethylphosphonate, the primary abiotic degradation pathways are hydrolysis and photolysis, driven by interaction with water and exposure to sunlight, respectively.
Hydrolysis is a principal chemical reaction that leads to the breakdown of organophosphorus esters in aqueous environments. The this compound molecule contains two phosphoester bonds (P-O-aryl linkage) that are susceptible to nucleophilic attack by water. This process results in the cleavage of these bonds, leading to the formation of less complex and often less toxic products.
The hydrolysis of this compound is expected to proceed in a stepwise manner. The first hydrolysis step would cleave one of the 4-nitrophenyl groups to yield 4-nitrophenol (B140041) and ethyl (4-nitrophenyl) phosphonate (B1237965). The second, slower hydrolysis step would then cleave the remaining 4-nitrophenyl group to produce another molecule of 4-nitrophenol and, ultimately, ethylphosphonic acid.
The rate of hydrolysis is significantly influenced by the pH of the water. Generally, for similar organophosphorus compounds, the rate of hydrolysis is faster under alkaline (high pH) conditions due to the increased concentration of the hydroxide (B78521) ion (OH⁻), which is a stronger nucleophile than water. Research on the closely related compound, bis(4-nitrophenyl) phosphate (B84403) (BNPP), demonstrates that its hydrolysis is efficiently promoted by various catalysts in mildly alkaline conditions (pH 8.00) ias.ac.in. The process is monitored by observing the formation of the 4-nitrophenolate (B89219) anion, which has a characteristic absorbance at 400 nm ias.ac.intandfonline.com. The hydrolysis of BNPP results in 4-nitrophenolate and 4-nitrophenyl phosphate (NPP) researchgate.net.
While specific kinetic data for this compound is scarce, studies on BNPP provide insight into the reaction kinetics. The catalytic hydrolysis of BNPP can achieve rate enhancements of up to six orders of magnitude compared to the spontaneous background rate ias.ac.in.
Interactive Data Table: Catalytic Hydrolysis of Bis(4-nitrophenyl) Phosphate (BNPP) This table presents kinetic data from studies on BNPP, a structural analog of this compound, to illustrate catalytic efficiency.
| Catalyst System | Micellar Medium | pH | k_obs (s⁻¹) | Rate Enhancement Factor |
| Mn(III)-Schiff Base Complex 1 | Gemini 16-6-16 | 8.0 | 1.83 x 10⁻³ | ~10⁶ |
| Mn(III)-Schiff Base Complex 2 | Gemini 16-6-16 | 8.0 | 1.25 x 10⁻³ | ~10⁶ |
| Co(II)-Crowned Schiff Base | CTAB | 8.5 | 4.68 x 10⁻⁵ | - |
| Mn(III)-Crowned Schiff Base | CTAB | 8.5 | 9.33 x 10⁻⁵ | - |
Note: Data is compiled from studies on BNPP and serves as a proxy for understanding the potential degradation kinetics of this compound.
Photolysis, or photodegradation, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. Organophosphorus compounds containing chromophores, such as the nitrophenyl group, can absorb light at wavelengths greater than 290 nm and are therefore susceptible to direct photolysis in the environment nih.gov.
For this compound, the two 4-nitrophenyl groups act as effective chromophores, enabling the molecule to absorb sunlight. This absorption of energy can excite the molecule to a higher energy state, leading to the cleavage of chemical bonds. The primary pathways for the photolytic degradation of similar compounds, like methyl parathion and parathion, include:
Oxidation: The P=S bond (in thiophosphates) is oxidized to a P=O bond. While this compound already has a P=O bond, other oxidative transformations can occur.
Hydrolysis: The absorption of light energy can facilitate the hydrolysis of the phosphoester bonds, leading to the formation of 4-nitrophenol.
Isomerization and Rearrangement: Cleavage and reformation of bonds can lead to structural isomers.
Studies on methyl parathion, an organophosphate with a single 4-nitrophenyl group, show that it is degraded by photolysis in natural waters cdc.gov. The half-life for this degradation varies depending on the water body and the season, ranging from a few days to over a month cdc.gov. The degradation products include methyl paraoxon and 4-nitrophenol cdc.gov. Given its two 4-nitrophenyl groups, this compound is expected to exhibit similar or even greater susceptibility to photodegradation.
Interactive Data Table: Photolysis Half-Life of Methyl Parathion in Water This table provides data on the photolytic degradation of methyl parathion, which is structurally related to this compound, to illustrate environmental persistence.
| Water Type | Season/Conditions | Half-Life (days) | Reference |
| Groundwater | - | 3 | Castillo et al. 1997 cdc.gov |
| River Water | - | 4 | Castillo et al. 1997 cdc.gov |
| River Water | Summer | 8 | EPA 1978c cdc.gov |
| River Water | Winter | 38 | EPA 1978c cdc.gov |
| Seawater | - | 11-34 | Lartiges and Garrigues 1995 cdc.gov |
Catalytic Degradation for Environmental Remediation
Due to the toxicity and environmental persistence of some organophosphorus compounds, significant research has focused on developing catalytic methods to accelerate their degradation for detoxification and environmental remediation.
A variety of catalytic systems have been engineered to efficiently break down organophosphorus compounds, including phosphonates. These systems often utilize metal ions or semiconductor materials to facilitate the cleavage of the stable phosphoester bonds.
Metal Complexes and Metallomicelles: Transition metal complexes, particularly those involving Mn(III) and Co(II) with Schiff base ligands, have proven to be highly effective catalysts for the hydrolysis of compounds like BNPP ias.ac.intandfonline.com. These complexes can be incorporated into micelles (metallomicelles), which create a microenvironment that can enhance the reaction rate by concentrating both the catalyst and the substrate tandfonline.com. Crown ether moieties have also been incorporated into these complexes to further enhance catalytic activity tandfonline.com.
Photocatalysts: Semiconductor materials such as titanium dioxide (TiO₂) and zinc oxide (ZnO) are widely used as photocatalysts. When irradiated with UV light, these materials generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) researchgate.net. These radicals are powerful oxidizing agents that can non-selectively degrade a wide range of organic pollutants, including organophosphorus pesticides researchgate.netnih.gov. Studies on methyl parathion show that illuminated TiO₂ suspensions can achieve complete degradation of the pesticide in under an hour researchgate.net. The efficiency of this process can be further enhanced by the addition of other oxidants like potassium peroxydisulfate (K₂S₂O₈) researchgate.net.
Understanding the reaction mechanisms is crucial for optimizing catalytic systems. The mechanisms for hydrolysis and photocatalytic degradation differ significantly.
Mechanism of Catalytic Hydrolysis: In systems using metal complexes, the mechanism typically involves the coordination of the metal center to the phosphoryl oxygen of the organophosphorus substrate. This coordination polarizes the P=O bond, making the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack. The metal center can also deliver a coordinated hydroxide ion (M-OH⁻), which acts as the nucleophile, attacking the phosphorus center to cleave the phosphoester bond tandfonline.comresearchgate.net. The reaction proceeds through a phosphoryl-transfer intermediate, which then hydrolyzes to release the final products and regenerate the catalyst researchgate.net.
Mechanism of Photocatalytic Degradation: The photocatalytic process begins with the absorption of photons (hν) by the semiconductor (e.g., TiO₂), which have energy equal to or greater than the semiconductor's band gap. This creates an electron-hole pair (e⁻/h⁺). The photogenerated holes (h⁺) are highly oxidizing and can react with water or hydroxide ions adsorbed on the catalyst surface to produce hydroxyl radicals (•OH). The electrons (e⁻) can react with adsorbed oxygen to produce superoxide radical anions (•O₂⁻), which can lead to the formation of other ROS. These highly reactive radicals then attack the this compound molecule, leading to its fragmentation and eventual mineralization into CO₂, H₂O, and inorganic ions researchgate.net.
Advanced Applications and Functionalization
Utilization as Precursors in Organic Synthesis
Phosphonates are valuable precursors in organic synthesis, and compounds like Bis(4-nitrophenyl) ethylphosphonate can be adapted for creating more complex molecules. The reactivity of the P-O-Ar bond allows for the displacement of the 4-nitrophenoxy groups, making them useful intermediates.
Detailed research findings indicate that related H-phosphonate diesters are versatile building blocks. For instance, bis(2,2,2-trifluoroethyl) phosphonate (B1237965) (BTFEP) is a convenient precursor for the synthesis of other dialkyl and cyclic H-phosphonates through a simple, microwave-assisted alcoholysis reaction. nih.gov This transesterification process occurs under non-inert, additive-free conditions and requires only stoichiometric amounts of the desired alcohol, highlighting an efficient pathway for creating diverse hetero-substituted phosphonates. nih.gov This principle of transesterification is applicable to other activated phosphonates, suggesting a potential route for this compound to act as a precursor.
Furthermore, related structures like 2-(4-Nitrophenyl)ethyl methylenebis(phosphonate) have been employed as versatile reagents for synthesizing nucleoside 5'-methylenebis(phosphonates), which are important nucleotide analogs. documentsdelivered.com This underscores the role of the nitrophenyl-activated phosphonate moiety in constructing biologically relevant molecules.
Application as Model Substrates in Enzymatic Studies (Focus on Enzyme Kinetics and Mechanism)
The most prominent application of this compound and its close analog, Bis(p-nitrophenyl) phosphate (B84403) (BNPP), is as a chromogenic substrate for various phosphohydrolase enzymes. sigmaaldrich.com The enzymatic cleavage of the phosphate or phosphonate ester bond releases 4-nitrophenol (B140041) (pNP). semanticscholar.org Under alkaline conditions, this product deprotonates to form the 4-nitrophenolate (B89219) ion, which has a distinct yellow color and a strong absorbance maximum around 405-413 nm. semanticscholar.orgnih.gov This colorimetric signal allows for a simple and continuous spectroscopic assay to monitor enzyme activity in real-time. semanticscholar.orgcam.ac.uk
This method has been widely adopted to study the kinetics of enzymes such as phosphodiesterases, alkaline phosphatases, and other esterases. sigmaaldrich.comnih.govnih.gov The ease of detecting the product negates the need for more complex coupled enzyme systems or radioisotope labeling to quantify the reaction progress. nih.gov
The use of this compound and its analogs enables the quantitative analysis of an enzyme's substrate specificity and catalytic efficiency. By measuring reaction velocities at various substrate concentrations, key kinetic parameters such as the Michaelis-Menten constant (KM) and the maximal velocity (Vmax) can be determined. From these, the catalytic efficiency (kcat/KM) is calculated, providing a measure of how efficiently an enzyme converts the substrate into a product.
For example, studies on alkaline phosphatase from osseous plates using the related substrate bis-(p-nitrophenyl) phosphate revealed apparent dissociation constants (K₀.₅) of 1.9 mM at pH 7.5 and 3.9 mM at pH 9.4. nih.gov Research on calf intestine alkaline phosphatase demonstrated that the optimal substrate concentration and pH for inhibitor screening could be determined, with a maximal catalytic efficiency for p-nitrophenyl phosphate (pNPP) observed at pH 7.5. nih.gov
Table 1: Kinetic Parameters for the Hydrolysis of Phosphoester Substrates by Alkaline Phosphatase This table presents data for the analog p-nitrophenyl phosphate (pNPP) to illustrate the type of analysis performed.
| pH | KM (µM) | Vmax (U/mg) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) |
|---|---|---|---|---|
| 7.5 | 8.0 | 1.0 | 0.9 | 1.1 x 10⁵ |
| 8.5 | 15.1 | 2.5 | 2.2 | 1.5 x 10⁵ |
| 9.5 | 42.5 | 8.8 | 7.7 | 1.8 x 10⁵ |
Data adapted from a study on calf intestine alkaline phosphatase and the substrate pNPP. nih.gov
Studies using bis-(p-nitrophenyl) phosphate have provided evidence for the reaction mechanisms of certain enzymes. For instance, analysis of alkaline phosphatase activity showed that competitive inhibitors like ATP and cyclic AMP affected the hydrolysis of bis-(p-nitrophenyl) phosphate, indicating that a single catalytic site was responsible for the hydrolysis of different substrates. nih.gov Furthermore, the similarity in pKa values for the ionizing groups involved in the hydrolysis of both bis-(p-nitrophenyl) phosphate and p-nitrophenyl phosphate provided additional evidence for a shared catalytic mechanism. nih.gov The use of a series of para-substituted nitrophenyl esters in Hammett linear free-energy relationship studies can also elucidate the electronic demands of the transition state and identify changes in the rate-determining step of the enzymatic reaction. semanticscholar.org
Functionalization for Material Science Applications
Phosphonates as a class of compounds are increasingly used in material science for their ability to bind strongly to metal oxide surfaces and to act as linkers or functional additives. While direct applications of this compound are not widely documented, the general utility of phosphonates is well-established.
Phosphonate groups have been grafted directly onto the carbon skeleton of carbon nanotubes in free-radical phosphonylation reactions. nih.gov This functionalization significantly improves the thermal stability of the nanotubes, making them promising as flame retardant additives in composite materials. nih.gov
In the field of metal-organic frameworks (MOFs), phosphonate-based ligands are used to construct and functionalize these porous materials. rsc.org The phosphonate group can act as a robust linker between metal centers. Furthermore, post-synthetic modification of MOFs is a key strategy for introducing new functionalities, and phosphonate-containing molecules can be incorporated into existing frameworks. rsc.orgrsc.org The reactive nature of the nitrophenyl ester in related systems allows for easy modification with amines, which can be monitored by the release of 4-nitrophenol, enabling the preparation of highly functionalized magnetic nanoparticles for applications in catalysis. nih.gov
Development of Research Probes and Analogs
The phosphonate group is a key structural element in the design of molecular probes and therapeutic analogs because it can act as a stable mimic of the phosphate group. researchgate.net Phosphates are ubiquitous in biology but are often susceptible to enzymatic hydrolysis. Replacing a phosphate's P-O-C bond with a more stable P-C-C bond, as found in ethylphosphonate, creates analogs that are resistant to cleavage by phosphatases. researchgate.net
This principle is used to design enzyme inhibitors that mimic the tetrahedral transition state of phosphate hydrolysis or to create stable analogs of phosphorylated substrates. researchgate.net For example, novel curcumin (B1669340) mimics incorporating an ethylphosphonate linker have been synthesized. mdpi.com These analogs were designed to have improved stability and pharmacokinetic properties while preserving the pharmacophoric features of curcumin, leading to compounds with potent cytotoxic or cytoprotective activities. mdpi.com This demonstrates how the ethylphosphonate core can be used as a scaffold to develop new biologically active agents and research probes.
Q & A
[Basic] What are the optimal synthetic conditions for Bis(4-nitrophenyl) ethylphosphonate to achieve high purity and yield?
Methodological Answer:
The synthesis of this compound typically involves nucleophilic substitution or condensation reactions between ethylphosphonyl chloride and 4-nitrophenol derivatives. Key steps include:
- Reagent stoichiometry : A 2:1 molar ratio of 4-nitrophenol to ethylphosphonyl chloride is recommended to minimize side products.
- Solvent selection : Use anhydrous dichloromethane or tetrahydrofuran (THF) to prevent hydrolysis of intermediates.
- Temperature control : Maintain temperatures between 0–5°C during reagent mixing to suppress thermal degradation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol yields >95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
